molecular formula C12H9ClN2O2 B13138785 2-(2-Chloro-5-pyridin-3-ylpyridin-3-yl)acetic acid

2-(2-Chloro-5-pyridin-3-ylpyridin-3-yl)acetic acid

Cat. No.: B13138785
M. Wt: 248.66 g/mol
InChI Key: AQLGYSBHDZTYSS-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-pyridin-3-ylpyridin-3-yl)acetic acid is a complex organic compound with a unique structure that includes two pyridine rings and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-pyridin-3-ylpyridin-3-yl)acetic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-pyridin-3-ylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(2-Chloro-5-pyridin-3-ylpyridin-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-pyridin-3-ylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-5-pyridin-3-ylpyridin-3-yl)acetic acid is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable for studying specific biological pathways and developing targeted therapies.

Properties

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

2-(2-chloro-5-pyridin-3-ylpyridin-3-yl)acetic acid

InChI

InChI=1S/C12H9ClN2O2/c13-12-9(5-11(16)17)4-10(7-15-12)8-2-1-3-14-6-8/h1-4,6-7H,5H2,(H,16,17)

InChI Key

AQLGYSBHDZTYSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(N=C2)Cl)CC(=O)O

Origin of Product

United States

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